![molecular formula C28H26N4O4 B4735103 3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4735103.png)
3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes multiple aromatic rings and heterocyclic components, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves several steps. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . This reaction typically requires a mixture of diphenyl oxide and biphenyl as solvents and is conducted at temperatures around 250°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups on the aromatic rings and heterocyclic components.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms . This makes it a potential candidate for cancer therapy, as inhibiting PARP-1 can enhance the efficacy of DNA-damaging cytotoxic agents. Additionally, this compound has been explored for its antimicrobial, anti-inflammatory, and analgesic properties .
Mechanism of Action
The mechanism of action of this compound primarily involves the inhibition of PARP-1, a key enzyme in the DNA repair process . By binding to the active site of PARP-1, the compound prevents the enzyme from catalyzing the addition of ADP-ribose units to damaged DNA, thereby compromising the DNA repair mechanism and leading to cell death in cancer cells . This mechanism is particularly effective in cancer cells with defective DNA repair pathways, making the compound a potential therapeutic agent for certain types of cancer.
Comparison with Similar Compounds
Similar compounds to 3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE include other pyrido[2,3-d]pyrimidine derivatives such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar core structure but differ in the substituents attached to the aromatic rings and heterocyclic components. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-5-35-22-13-11-20(12-14-22)26-30-23(19(4)36-26)16-31-27(33)24-17(2)15-18(3)29-25(24)32(28(31)34)21-9-7-6-8-10-21/h6-15H,5,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHNGTXAVDHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(N=C(C=C4C)C)N(C3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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